REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][CH:8]([C:14](=[CH2:19])[CH2:15][CH:16]([CH3:18])[CH3:17])[C:9](OCC)=[O:10].O.[OH-].[Na+]>C1COCC1>[CH3:7][CH:8]([C:14](=[CH2:19])[CH2:15][CH:16]([CH3:18])[CH3:17])[CH2:9][OH:10] |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
4.63 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)C(CC(C)C)=C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
With cooling in an ice-bath
|
Type
|
STIRRING
|
Details
|
After stirring for further 30 min at room temp
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the formed precipitate was filtered off by suction with the aid of a sintered funnel
|
Type
|
WASH
|
Details
|
washed with Et2O (100 mL)
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica-gel flash chromatography (pentane/Et2O, 8:2, Rf=0.18)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)C(CC(C)C)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.6 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |